Cas no 2270-41-9 (Scirpentriol)

Scirpentriol 化学的及び物理的性質
名前と識別子
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- Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, (3a,4b)-
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, (3.α.,4.β.)-
- 3,4,15-scirpentriol
- Anguidol
- Scirpenetriol
- scirpentriol
- scirpenol
- BL 5731
- NSC-269142
- SCHEMBL10996325
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, (3.alpha.,4.beta.)-
- SCIRP-9-ENE-3.ALPHA.,4.BETA.,15-TRIOL
- NSC 269142
- ANGUIDINE DERIV SCIRPENTRIOL
- (1S,2R,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol
- Trichothec-9-ene-3-alpha,4-beta,15-triol, 12,13-epoxy-
- Scirpene-3,4,15-triol
- UNII-YDE8TG6S26
- YDE8TG6S26
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, (3alpha,4beta)-
- 2270-41-9
- PD028156
- Neuro_000135
- Scripentriol
- CHEBI:174700
- PXEBOIUZEXXBGH-UHFFFAOYSA-N
- 12,13-Epoxy-trichothec-9-ene-3alpha,4beta,15-triol
- 2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol
- Scirpentriol
-
- インチ: InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1
- InChIKey: PXEBOIUZEXXBGH-GTJZFRISSA-N
- ほほえんだ: CC1CC[C@@]2([C@]3([C@H](O)[C@@H](O)[C@@H](O[C@@H]2C=1)[C@@]13CO1)C)CO
計算された属性
- せいみつぶんしりょう: 282.14700
- どういたいしつりょう: 282.146724
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.4
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- 密度みつど: 1.39
- ふってん: 459.4°Cat760mmHg
- フラッシュポイント: 231.6°C
- 屈折率: 1.619
- PSA: 82.45000
- LogP: -0.01670
Scirpentriol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S199968-10mg |
Scirpentriol |
2270-41-9 | 10mg |
$5299.00 | 2023-05-17 | ||
TRC | S199968-1mg |
Scirpentriol |
2270-41-9 | 1mg |
$ 800.00 | 2023-09-06 | ||
TRC | S199968-5mg |
Scirpentriol |
2270-41-9 | 5mg |
$2870.00 | 2023-05-17 |
Scirpentriol 関連文献
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1. Phytotoxic compounds produced by Fusarium equiseti. Part 8. Acid catalysed rearrangement of 12,13-epoxytrichothec-9-enesJohn Frederick Grove J. Chem. Soc. Perkin Trans. 1 1986 647
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A. W. Dawkins,John Frederick Grove,B. K. Tidd Chem. Commun. (London) 1965 27
-
Paul M. Dewick Nat. Prod. Rep. 1999 16 97
-
A. W. Dawkins J. Chem. Soc. C 1966 116
-
5. Index pages
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6. Phytotoxic compounds produced by Fusarium equiseti. Part 10. The preparation and rearrangement of diacetylneosolaniol 9β,10β-epoxideJohn Frederick Grove J. Chem. Soc. Perkin Trans. 1 1990 1199
-
E. Flury,R. Mauli,H. P. Sigg Chem. Commun. (London) 1965 26
-
B. M. Fraga Nat. Prod. Rep. 1992 9 217
-
A. W. Dawkins,John Frederick Grove J. Chem. Soc. C 1970 369
Scirpentriolに関する追加情報
Scirpentriol (CAS No. 2270-41-9): A Comprehensive Overview of Its Properties and Applications
Scirpentriol (CAS No. 2270-41-9) is a naturally occurring trichothecene mycotoxin, a class of secondary metabolites produced by various Fusarium and other fungal species. This compound has garnered significant attention in recent years due to its unique chemical structure and potential implications in agriculture, food safety, and biomedical research. As researchers and industries seek to understand its mechanisms and applications, Scirpentriol toxicity and Scirpentriol detection methods have become hot topics in scientific discussions.
The molecular formula of Scirpentriol is C17H24O5, with a molecular weight of 308.37 g/mol. Structurally, it belongs to the trichothecene family, characterized by a tetracyclic sesquiterpenoid skeleton with an epoxide group at C-12,13 and hydroxyl groups at C-4,15 positions. This configuration contributes to its biological activity and stability under various environmental conditions. Recent studies on Scirpentriol biosynthesis have revealed fascinating insights into fungal secondary metabolism pathways.
In agricultural contexts, Scirpentriol contamination in crops has become a growing concern worldwide. The compound is frequently found in cereal grains such as wheat, barley, and corn, particularly when storage conditions favor fungal growth. The increasing focus on food safety regulations has led to heightened interest in developing sensitive analytical techniques for Scirpentriol analysis, including HPLC-MS/MS and ELISA-based detection systems. These advancements address the pressing need for reliable mycotoxin monitoring in the food supply chain.
From a biochemical perspective, Scirpentriol mode of action involves inhibition of protein synthesis by binding to the peptidyl transferase center of eukaryotic ribosomes. This mechanism has sparked interest in its potential applications in molecular biology research, particularly in studying translation inhibition. However, researchers emphasize the importance of proper safety protocols when handling this compound due to its biological activity.
The environmental fate of Scirpentriol has become another area of active investigation. Studies on Scirpentriol degradation pathways have examined various physical, chemical, and biological methods to mitigate its persistence in agricultural environments. Recent breakthroughs in bioremediation approaches using specific microbial consortia show promise for sustainable management of trichothecene contamination in soils and post-harvest storage facilities.
Analytical chemistry has made significant strides in Scirpentriol quantification techniques. Modern laboratories employ sophisticated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate detection at trace levels. The development of rapid screening kits for Scirpentriol testing has greatly benefited food quality control programs, especially in regions with high incidence of Fusarium head blight in cereal crops.
In the context of global trade, regulations concerning Scirpentriol limits in food and feed have become increasingly stringent. The Codex Alimentarius and various national food safety agencies have established maximum permitted levels, driving innovation in mycotoxin mitigation strategies. This regulatory landscape has created demand for effective Scirpentriol removal technologies, ranging from advanced adsorption materials to enzymatic detoxification processes.
Recent scientific literature highlights novel findings about Scirpentriol derivatives and their structure-activity relationships. These studies contribute to our understanding of trichothecene biosynthesis and may lead to the development of targeted inhibitors for fungal growth control. The exploration of Scirpentriol analogs continues to reveal intriguing variations in biological activity and environmental persistence.
Climate change impacts on Scirpentriol occurrence patterns have emerged as a critical research area. Shifts in temperature and precipitation regimes appear to influence Fusarium species distribution and mycotoxin production profiles. This connection has spurred interdisciplinary studies combining mycotoxin forecasting models with climate prediction data to anticipate potential food safety challenges.
From a technological standpoint, advancements in Scirpentriol detection have benefited from nanotechnology applications. Novel biosensors incorporating gold nanoparticles or quantum dots demonstrate enhanced sensitivity for on-site screening. These innovations address the growing need for rapid, cost-effective mycotoxin screening tools in resource-limited settings.
The economic implications of Scirpentriol contamination are substantial, with annual losses in the agricultural sector estimated in millions of dollars worldwide. This has driven investment in pre-harvest control measures and post-harvest management systems to minimize mycotoxin risks. Integrated approaches combining resistant crop varieties, biological control agents, and optimized storage conditions show particular promise.
In research settings, Scirpentriol standards have become essential reference materials for method validation and quality assurance programs. The availability of high-purity Scirpentriol reference materials supports the development of standardized analytical protocols across laboratories, facilitating data comparability in global food safety monitoring networks.
Emerging applications of Scirpentriol research extend to pharmaceutical exploration, where its molecular scaffold serves as inspiration for novel drug design. While the compound itself has significant toxicity, understanding its structure-activity relationships provides valuable insights for medicinal chemistry programs targeting similar biological pathways.
Looking ahead, the scientific community continues to investigate Scirpentriol mechanisms at molecular levels, employing cutting-edge techniques like cryo-EM and computational modeling. These approaches promise to unravel detailed aspects of its interaction with biological targets, potentially opening new avenues for applications in both agriculture and biomedical sciences.
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